molecular formula C9H14N2O2S B2983152 Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate CAS No. 2166658-12-2

Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate

Cat. No. B2983152
CAS RN: 2166658-12-2
M. Wt: 214.28
InChI Key: IPDIHMATKWKBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate, also known as MAB-CHMINACA, is a synthetic cannabinoid. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. MAB-CHMINACA has been the subject of much scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate works by binding to the CB1 receptor in the brain and nervous system. This receptor is responsible for regulating various physiological processes, including pain, appetite, and mood. Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate binds to the CB1 receptor with high affinity, resulting in a potent agonist effect.
Biochemical and Physiological Effects:
Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, inhibit tumor growth, and improve neurological function. Additionally, it has been shown to have anxiolytic and mood-stabilizing effects.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate has several advantages for use in lab experiments. It is highly potent and selective, allowing for precise control of experimental conditions. Additionally, it has a long half-life, making it useful for long-term studies. However, Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate is also highly toxic and can be difficult to handle safely.

Future Directions

There are several potential future directions for research on Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate. One area of interest is its potential use as a treatment for various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate. Finally, there is a need for additional studies to determine the safety and toxicity of Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate, particularly in human subjects.

Synthesis Methods

Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate is synthesized using a multistep process that involves the reaction of various chemical compounds. The exact method of synthesis is complex and beyond the scope of this paper. However, it is worth noting that the synthesis of Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate requires specialized equipment and expertise.

Scientific Research Applications

Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate has been studied extensively for its potential use in medicine and pharmacology. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. Additionally, it has been studied as a potential treatment for various neurological disorders, including multiple sclerosis and epilepsy.

properties

IUPAC Name

methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-6-11-7(5-14-6)9(2,10)4-8(12)13-3/h5H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDIHMATKWKBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(2-methyl-1,3-thiazol-4-yl)butanoate

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